![molecular formula C8H9N5O2 B1281486 5-amino-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione CAS No. 70371-55-0](/img/structure/B1281486.png)

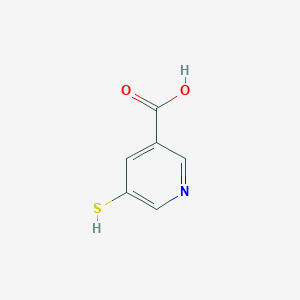

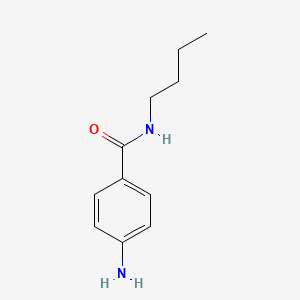

5-amino-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione

Vue d'ensemble

Description

The compound 5-amino-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of applications in medicinal chemistry due to their biological activities.

Synthesis Analysis

The synthesis of related pyrimido[4,5-d]pyrimidine derivatives has been achieved through the reactions of 6-[(dimethylamino)methylene]aminouracil with various heterocumulenes such as aryl isocyanates and isothiocyanates. This process results in the formation of novel pyrimido[4,5-d]pyrimidines in excellent yields after the elimination of dimethylamine from the cycloadducts and subsequent tautomerisation. The synthesis is performed under thermal conditions, providing a direct and convenient method for obtaining these derivatives .

Molecular Structure Analysis

Chemical Reactions Analysis

The chemical behavior of 5-amino derivatives of pyrrolopyrimidines has been studied, showing that their oxidation leads to the formation of tetrazenes and products of deamination. The outcome of these reactions is influenced by the type of oxidizing agent and the reaction conditions. These findings suggest that the 5-amino group in pyrimidine derivatives is reactive and can undergo various chemical transformations .

Physical and Chemical Properties Analysis

Applications De Recherche Scientifique

Synthesis of Pyrimido[4,5-d]pyrimidones : A study by Hamama et al. (2012) discusses the synthesis of pyrimido[4,5-d]pyrimidones, where 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione reacts with primary aromatic or heterocyclic amines and formaldehyde or aromatic (heterocyclic) aldehydes to form these compounds.

Formation of Pyrimido[4,5-b]azepine Derivatives : The work of Inazumi et al. (1994) shows the formation of pyrimido[4,5-b]azepine derivatives from 6-(alk-2-enylamino)-1,3-dimethyl-5-[(substituted imino)methyl]pyrimidine-2,4(1H,3H)-diones through an intramolecular ene reaction.

Regioselective Amination of Condensed Pyrimidines : Gulevskaya et al. (1994) found that 1,3-Dimethylpyrimido[4,5-d]pyrimidine-2, 4-(1H,3H)dione reacts with alkylamides in liquid ammonia, leading to 7-amino derivatives, illustrating a case of regioselective amination of condensed pyrimidines (Gulevskaya et al., 1994).

Synthesis of Pyrido[2,3-d]pyrimidines : Research by Su and Watanabe (1982) demonstrates the synthesis of pyrido[2,3-d]pyrimidines from 5-cyano-1,3-dimethyluracil and ketones, further expanding the scope of pyrimidine-based compounds.

Preparation of Pyrimido[4,5-b][1,4]diazepines : A study by Taghavi-Moghadam et al. (1999) describes a facile procedure for preparing pyrimido[4,5-b][1,4]diazepines from 6-amino-5-arylideneamino-1,3-dimethyluracils and triethyl orthoacetate.

Synthesis of Pyridine-Pyrimidines : Rahmani et al. (2018) report an efficient synthesis of pyridine-pyrimidines catalyzed by an ionic liquid supported on functionalized nanosilica (Rahmani et al., 2018).

Propriétés

IUPAC Name |

5-amino-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5O2/c1-12-6-4(5(9)10-3-11-6)7(14)13(2)8(12)15/h3H,1-2H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTHLHHGAZAMWKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NC=NC(=C2C(=O)N(C1=O)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20500219 | |

| Record name | 5-Amino-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20500219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-amino-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione | |

CAS RN |

70371-55-0 | |

| Record name | 5-Amino-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20500219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

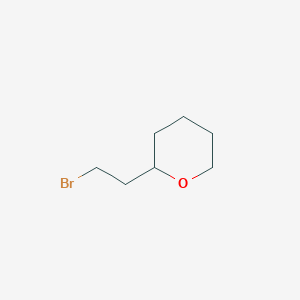

![2-[(3-Fluorobenzyl)thio]ethanol](/img/structure/B1281417.png)